![molecular formula C8H12O2 B11749391 Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B11749391.png)
Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the bicyclic scaffold. One common method involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity while maintaining the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding enzyme-substrate interactions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one exerts its effects is largely dependent on its interaction with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes and receptors, making it a valuable tool in studying biochemical pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure.
Comparison with Similar Compounds
Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one can be compared with other bicyclic compounds such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure but differ in functional groups and biological activity.
8-Azabicyclo[3.2.1]octane Derivatives: These compounds have a nitrogen atom in the bicyclic ring, which imparts different chemical properties and reactivity.
3-Oxa-8-azabicyclo[3.2.1]octane: This compound has an oxygen atom in the bicyclic ring, leading to different interactions with biological targets.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which allows for diverse chemical reactions and applications.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,5S)-3-hydroxybicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C8H12O2/c9-7-3-5-1-2-6(4-7)8(5)10/h5-7,9H,1-4H2/t5-,6+,7? |
InChI Key |
RFMMNOLMTJLPQJ-MEKDEQNOSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1C2=O)O |
Canonical SMILES |
C1CC2CC(CC1C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium](/img/structure/B11749317.png)
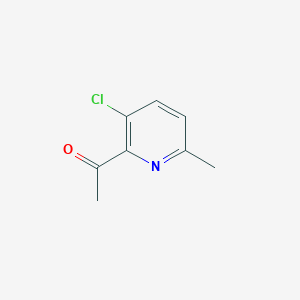
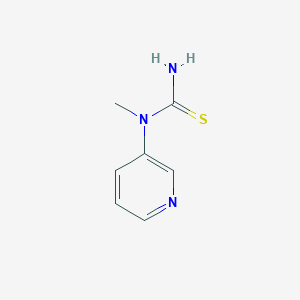
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11749323.png)
![(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol](/img/structure/B11749328.png)
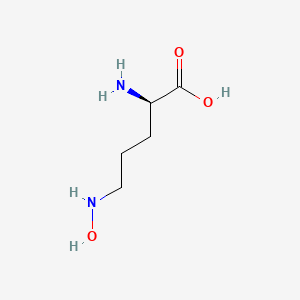

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749344.png)
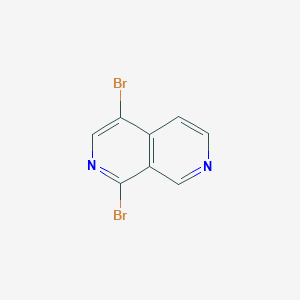
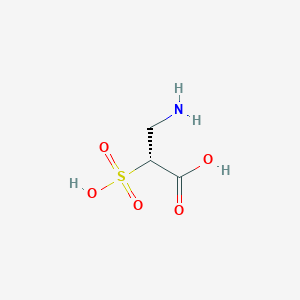
![1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11749370.png)
![1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749374.png)
![(1Z)-2-ethyl-2-[2-(ethylamino)ethyl]-1-(hydroxyimino)hydrazin-1-ium-1-olate](/img/structure/B11749385.png)
